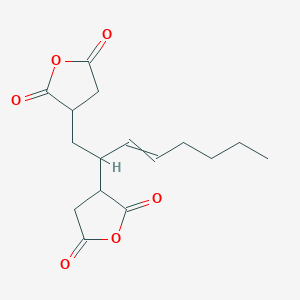
3,3'-(Oct-3-ene-1,2-diyl)di(oxolane-2,5-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Oct-3-ene-1,2-diyl)di(oxolane-2,5-dione) is a chemical compound that belongs to the class of oxolane derivatives This compound is characterized by its unique structure, which includes an octene backbone and two oxolane-2,5-dione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Oct-3-ene-1,2-diyl)di(oxolane-2,5-dione) typically involves the reaction of oct-3-ene with oxolane-2,5-dione under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of high-purity 3,3’-(Oct-3-ene-1,2-diyl)di(oxolane-2,5-dione) for further applications .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Oct-3-ene-1,2-diyl)di(oxolane-2,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxolane rings can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxolane derivatives .
Scientific Research Applications
3,3’-(Oct-3-ene-1,2-diyl)di(oxolane-2,5-dione) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which 3,3’-(Oct-3-ene-1,2-diyl)di(oxolane-2,5-dione) exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in these interactions are complex and depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)di(oxolane-2,5-dione)
- 3,3’-(Oct-3-ene-1,2-diyl)di(oxolane-2,5-dione)
- 3-Octene, (E)-
Uniqueness
Compared to similar compounds, it offers a balance of stability and reactivity that makes it suitable for a wide range of synthetic and industrial applications .
Properties
CAS No. |
65838-02-0 |
|---|---|
Molecular Formula |
C16H20O6 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
3-[2-(2,5-dioxooxolan-3-yl)oct-3-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H20O6/c1-2-3-4-5-6-10(12-9-14(18)22-16(12)20)7-11-8-13(17)21-15(11)19/h5-6,10-12H,2-4,7-9H2,1H3 |
InChI Key |
VMVGKIXACPECSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC(CC1CC(=O)OC1=O)C2CC(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















